3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone 3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone
Brand Name: Vulcanchem
CAS No.: 898750-76-0
VCID: VC2302878
InChI: InChI=1S/C17H16ClFO/c1-11-3-5-14(7-12(11)2)17(20)6-4-13-8-15(18)10-16(19)9-13/h3,5,7-10H,4,6H2,1-2H3
SMILES: CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C
Molecular Formula: C17H16ClFO
Molecular Weight: 290.8 g/mol

3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone

CAS No.: 898750-76-0

Cat. No.: VC2302878

Molecular Formula: C17H16ClFO

Molecular Weight: 290.8 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone - 898750-76-0

Specification

CAS No. 898750-76-0
Molecular Formula C17H16ClFO
Molecular Weight 290.8 g/mol
IUPAC Name 3-(3-chloro-5-fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C17H16ClFO/c1-11-3-5-14(7-12(11)2)17(20)6-4-13-8-15(18)10-16(19)9-13/h3,5,7-10H,4,6H2,1-2H3
Standard InChI Key GXGGSNMIJNSCQP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C

Introduction

Chemical Identity and Basic Properties

3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone is an organic compound classified as a propiophenone derivative. It is characterized by a propanone backbone connecting two substituted aromatic rings: a 3-chloro-5-fluorophenyl group and a 3,4-dimethylphenyl group. The compound exhibits the following fundamental properties:

ParameterValueSource
CAS Registry Number898750-76-0
Molecular FormulaC₁₇H₁₆ClFO
Molecular Weight290.76 g/mol
SMILES NotationO=C(C1=CC=C(C)C(C)=C1)CCC2=CC(F)=CC(Cl)=C2
MDL NumberMFCD03843944

The compound's structure features a ketone functional group connecting the two aromatic ring systems, with the 3',4'-dimethylphenyl group directly attached to the carbonyl carbon and the 3-chloro-5-fluorophenyl group attached via a two-carbon chain.

Physical and Chemical Properties

The physical and chemical properties of 3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone are crucial for understanding its behavior in various chemical reactions and applications. Based on available data, the compound exhibits the following properties:

PropertyValueNature of Data
Physical StatePresumed solid at room temperatureInferred from structural analogs
Boiling Point417.4 ± 45.0 °CPredicted
Density1.177 ± 0.06 g/cm³Predicted
SolubilityLikely soluble in organic solvents such as acetone, dichloromethane, and ethanol; limited water solubilityInferred from similar propiophenones
Log PEstimated >3Inferred from halogenated aromatic structures

Structural Analysis

Key Structural Features

The structure of 3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone can be broken down into several key components:

  • A carbonyl group (C=O) serving as the central functional moiety

  • A 3',4'-dimethylphenyl group attached directly to the carbonyl carbon

  • A two-carbon aliphatic chain connecting the carbonyl to the halogenated aromatic ring

  • A 3-chloro-5-fluorophenyl group with halogens at the meta positions

This arrangement results in an extended conjugated system that influences the compound's reactivity and spectroscopic properties. The meta positioning of the halogen substituents on one aromatic ring, combined with the methyl groups at the meta and para positions on the other ring, creates a distinctive electronic distribution throughout the molecule.

Structural Comparison with Related Compounds

Several structurally related compounds appear in the chemical literature, allowing for meaningful comparisons:

CompoundCAS NumberStructural Difference
3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone898780-94-4Reversed position of phenyl groups
3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenoneNot specified in sourcesMissing the 4'-methyl group
3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone898779-71-0Reversed position of phenyl groups
3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone898793-19-6Different methyl positioning (2,3- vs 3,4-)

These structural analogs showcase the variety of substitution patterns possible within this chemical family, with each variation potentially conferring distinct physicochemical and biological properties.

Spectroscopic MethodExpected Key Features
IR SpectroscopyStrong C=O stretching band at approximately 1680-1700 cm⁻¹; C-F stretching at 1000-1400 cm⁻¹; C-Cl stretching at 600-800 cm⁻¹
¹H NMRSignals for aromatic protons (6.8-7.8 ppm); methyl groups (2.2-2.4 ppm); methylene protons in the propanone chain (2.8-3.4 ppm)
¹³C NMRCarbonyl carbon signal at approximately 195-205 ppm; aromatic carbons (115-155 ppm); methyl carbons (19-21 ppm); methylene carbons (30-45 ppm)
Mass SpectrometryMolecular ion peak at m/z 290; characteristic fragmentation patterns including loss of CO and cleavage of the propanone chain

These spectroscopic characteristics would be valuable for compound identification and structural confirmation in research and quality control contexts.

Synthesis and Preparation Methods

The synthesis of 3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone likely follows routes similar to those used for related propiophenone derivatives. Based on established synthetic approaches for analogous compounds, potential synthetic pathways include:

Structure-Activity Relationship Considerations

The specific arrangement of substituents in 3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone may influence its biological and chemical behavior:

  • The chloro and fluoro substituents likely increase lipophilicity and potentially enhance binding to hydrophobic protein pockets

  • Halogen bonding (particularly from the fluorine atom) may contribute to target specificity in biological systems

  • The dimethyl substitution pattern on the second aromatic ring may influence the electronic properties of the carbonyl group

  • The propanone linkage provides conformational flexibility that could be important for fitting into binding sites

These structure-activity considerations would be valuable for guiding any medicinal chemistry investigations involving this compound or its analogs.

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